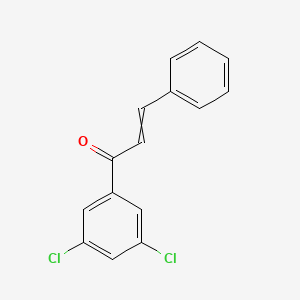
tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex structure, which includes a tert-butyl group, an amino group, and a fluorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate typically involves multiple steps, including acylation, nucleophilic substitution, and reduction . One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline, which undergoes acylation to introduce the tert-butyl group, followed by nucleophilic substitution to introduce the amino group, and finally reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- tert-Butyl (2-amino-5-fluorophenyl)carbamate
- tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
Uniqueness
tert-Butyl (2-((2-amino-5-fluorophenyl)(methyl)amino)ethyl)(methyl)carbamate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a fluorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H24FN3O2 |
|---|---|
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-amino-5-fluoro-N-methylanilino)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H24FN3O2/c1-15(2,3)21-14(20)19(5)9-8-18(4)13-10-11(16)6-7-12(13)17/h6-7,10H,8-9,17H2,1-5H3 |
InChI-Schlüssel |
DOXLUYAIABUIRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C1=C(C=CC(=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)

![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)

![4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11757234.png)

![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)
![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)

![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
![tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate](/img/structure/B11757258.png)
![methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate](/img/structure/B11757265.png)
